molecular formula C10H8N2 B1312812 1-methyl-1H-indole-5-carbonitrile CAS No. 91634-11-6

1-methyl-1H-indole-5-carbonitrile

Cat. No.: B1312812
CAS No.: 91634-11-6
M. Wt: 156.18 g/mol
InChI Key: DYZZFEHAJOLDEX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5-carbonitrile is an organic compound with the molecular formula C10H8N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

1-Methyl-1H-indole-5-carbonitrile has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 1-methyl-1H-indole-5-carbonitrile includes several hazard statements: H302-H312-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Indole derivatives, including 1-methyl-1H-indole-5-carbonitrile, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .

Biochemical Analysis

Biochemical Properties

1-methyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . This interaction can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of nuclear receptors, which play a crucial role in regulating gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as organic anion transporters . The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and tissue accumulation.

Subcellular Localization

This compound can localize to specific subcellular compartments, which can influence its activity and function. For example, it has been reported to accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can undergo post-translational modifications, such as phosphorylation, which can regulate its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with cyanogen bromide in the presence of a base. Another method includes the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-indole-5-carbonitrile is unique due to the presence of both the methyl group at the 1-position and the carbonitrile group at the 5-position. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-methylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZZFEHAJOLDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465001
Record name 1-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91634-11-6
Record name 1-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91634-11-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromoindole (500 mg; 2.55 mmol) and cuprous cyanide (342 mg; 3.83 mmol) in NMP (10 mL) was heated under microwave irradiations to 100° C. for 30 minutes then at 200° C. for 30 minutes. The reaction mixture was partitioned with water and DCM and the organic layer was washed with brine and concentrated in vacuo to give a pink solid. Purification by silica column chromatography (DCM) gave a white solid. It was dissolved in DMF (5 mL) and K2CO3 (704 mg; 5.10 mmol) and iodomethane (543 mg; 3.83 mmol) were successively added. The reaction mixture was stirred at RT for 3 days and then partitioned between water and EtOAc. The organic layer was washed with brine, dried over MgSO4 and concentrated under vacuum to give a slightly yellow oil which crystallized upon standing to give the title compound as an off-white solid (80 mg, 70%). LC/MS (Method A): 156.9 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
704 mg
Type
reactant
Reaction Step Two
Quantity
543 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-5-carbonitrile (600 mg, 4.2 mmol) in DMF (5 mL) at 0° C. was added NaH (201 mg, 60% in oil, 8.4 mmol) with vigorous stirring. The solution was stirred 30 min, then iodomethane (1.8 g, 12.6 mmol) was added. The reaction mixture was stirred at RT for 4 h. The reaction was quenched with water (50 mL) and extracted with EtOAc (3×100 mL). The organic layers were combined, dried (MgSO4), filtered, and concentrated under reduced pressure to afford 800 mg of 1-methyl-1H-indole-5-carbonitrile (294) as white solid: MS (ESI) m/z=157.3 [M+1]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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